molecular formula C17H16N6O2S B2606661 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396674-90-0

2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2606661
CAS RN: 1396674-90-0
M. Wt: 368.42
InChI Key: GXBXJWVRECOXTO-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide” appears to contain several functional groups, including a benzylthio group, an acetamido group, a phenyl group, and a tetrazole group. These groups could potentially confer various chemical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylthio, acetamido, phenyl, and tetrazole groups would contribute to its overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzylthio group might undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activities : A study by Gouda et al. (2010) detailed the synthesis of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety, showcasing methods for creating complex molecules with potential biological activities. These compounds were evaluated for their antimicrobial properties, indicating the role of structural analogs in drug discovery processes (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

  • Design and Biological Evaluation : Maheshwari et al. (2019) reported on the design, synthesis, and evaluation of tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. This study illustrates the development of new chemical entities targeting specific proteins, underscoring the compound's utility in exploring therapeutic agents (Maheshwari, Karthikeyan, Bhadada, Verma, Sahi, Moorthy, & Trivedi, 2019).

Applications in Drug Discovery and Development

  • Anticancer and Antimicrobial Evaluation : Research by Salahuddin et al. (2014) focused on synthesizing benzimidazole derivatives with significant in vitro anticancer activity, demonstrating the importance of structural analogs in identifying new therapeutic agents. The compounds showcased promising results against breast cancer cell lines, highlighting the potential of similar structures in cancer research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic properties. These findings underscore the utility of such compounds in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Mechanism of Action

Without specific information or context (such as the compound’s use in a biological system), it’s challenging to predict the mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for various uses based on its structure and reactivity .

properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c18-16(25)17-20-22-23(21-17)14-8-6-13(7-9-14)19-15(24)11-26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXJWVRECOXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide

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